BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 4,5-
Dehydro Apixaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible
synthetic pathway, and the mechanistic context of 4,5-Dehydro Apixaban, a known impurity
and structural analog of the direct Factor Xa inhibitor, Apixaban. This document is intended to
serve as a valuable resource for researchers involved in the development, analysis, and quality
control of Apixaban.

Spectroscopic Data

The structural elucidation of 4,5-Dehydro Apixaban relies on a combination of spectroscopic
techniques. While fully assigned, peer-reviewed data is not extensively available in the public
domain, the following tables summarize the key reported spectroscopic information.

Table 1: NMR Spectroscopic Data for 4,5-Dehydro
Apixaban

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural
confirmation of organic molecules. The following chemical shifts have been reported for 4,5-
Dehydro Apixaban, typically recorded in deuterated dimethyl sulfoxide (DMSO-ds).
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1H-NMR Chemical Shifts (d) in ppm 13C-NMR Chemical Shifts (8) in ppm
9.12 168.5
8.54 163.2
8.43 159.8
8.41 155.4
8.17 142.1
7.93 138.7
7.59 133.2
5.30 129.5
4.99 128.9
4.92 127.3
3.71 126.8
3.48 121.0
3.27 114.6
3.06 55.9
2.57 49.5
2.28 32.8
29.3

235

21.2

17.9

Note: The specific proton and carbon assignments for these shifts are not fully detailed in
publicly accessible sources.
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Table 2: Mass Spectrometry and Physical Properties of
4,5-Dehydro Apixaban

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental
composition of a compound.

Property Value

Molecular Formula C25H23Ns04[1][2][3]
Molecular Weight 457.48 g/mol [1][2]
Expected [M+H]* (m/z) 458.2

Table 3: Infrared (IR) Spectroscopy Data

While detailed public domain IR spectra for 4,5-Dehydro Apixaban are limited, data is often
available from commercial suppliers of this impurity standard. The expected characteristic
absorption bands would be similar to Apixaban, with potential shifts due to the introduced
unsaturation. Key functional group regions to consider are:

Functional Group Expected Wavenumber (cm~1)
N-H Stretch (Amide) 3400 - 3200
C-H Stretch (Aromatic/Alkene) 3100 - 3000
C=0 Stretch (Amide, Lactam) 1700 - 1630
C=C Stretch (Aromatic, Alkene) 1600 - 1450
C-0O Stretch (Ether) 1250 - 1000

Experimental Protocols

The following sections outline plausible experimental methodologies for the synthesis and
spectroscopic characterization of 4,5-Dehydro Apixaban based on available literature for
Apixaban and its analogs.
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Synthesis of 4,5-Dehydro Apixaban

The synthesis of 4,5-Dehydro Apixaban can be conceptualized as a multi-step process

involving the formation of key intermediates followed by a dehydrogenation step.
1-(4-aminophenyl)-5,6-dihydro-
3-(4-morpholinyl)-2(1H)-pyridone

5-oxohexanoic acid

Key Intermediate F@

Dehydrogenation

4,5-Dehydro Apixaban
@tion (e.g., Chromatography)

Click to download full resolution via product page

Caption: Apixaban's mechanism of action in the coagulation cascade.
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This pathway illustrates how both the intrinsic and extrinsic pathways converge on the
activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to
thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.
Apixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa,
thereby inhibiting its enzymatic activity and preventing the downstream amplification of the
clotting cascade. The presence of the 4,5-dehydro modification in the impurity may influence its
binding affinity and inhibitory potency towards Factor Xa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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